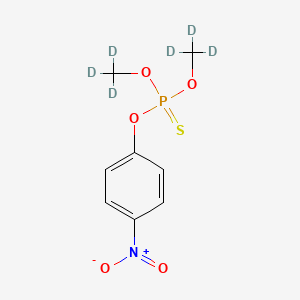
Parathion-methyl D6 (dimethyl D6)
Overview
Description
Methyl Parathion-d6: is a deuterium-labeled analog of methyl parathion, an organophosphate insecticide. The compound is primarily used as an internal standard in the quantification of methyl parathion by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The molecular formula of Methyl Parathion-d6 is C8D6H4NO5PS, and it has a molecular weight of 269.24 g/mol .
Scientific Research Applications
Methyl Parathion-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its key applications include:
Safety and Hazards
Parathion-methyl, the non-isotope labeled analog of Parathion-methyl-d6 (dimethyl D6), is classified as Extremely Hazardous (Ia) by the World Health Organization and Severely Hazardous by the Rotterdam Convention . It is not allowed for sale and import in nearly all countries around the world, while a few allow it under subject to specified conditions only . The safety data sheet for Parathion-methyl-d6 (dimethyl-d6) indicates it as Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Acute Tox. 3 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Flam. Liq. 3, STOT RE 2 .
Mechanism of Action
Target of Action
Parathion-methyl-d6, also known as O,O-Dimethyl-d6 O-(4-nitrophenyl) phosphorothioate, is an organophosphorus insecticide . The primary targets of this compound are the cholinergic neurotransmission systems in the central nervous system, autonomic ganglia, smooth muscles, and other parasympathetic organs involved in homeostasis .
Mode of Action
Parathion-methyl-d6 acts by inhibiting cholinergic neurotransmission . This inhibition occurs when the compound binds to and inhibits the action of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic nerve terminal .
Biochemical Pathways
The degradation of Parathion-methyl-d6 involves several biochemical pathways. One of the key enzymes involved in this process is organic phosphorus hydrolase (OPH), which hydrolyzes methyl parathion into 4-nitrophenol (PNP) and dimethylphosphate (DMP). This hydrolytic reaction is the first step in the degradation of methyl parathion by soil microorganisms . Additionally, several microorganisms capable of degrading methamidophos or acephate have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis .
Pharmacokinetics
The pharmacokinetics of Parathion-methyl-d6 are complex and route dependent . After intravenous administration, the compound exhibits multicompartmental pharmacokinetics. The apparent volume of the central compartment is 1.45 liters/kg, clearance is 1.85 liters/h/kg, and the terminal half-life is 6.6 h with an elimination constant of 0.50 h−1 . The oral bioavailability of the compound is approximately 20%, likely due to a significant first-pass effect .
Result of Action
The inhibition of acetylcholinesterase by Parathion-methyl-d6 leads to an accumulation of acetylcholine, causing overstimulation of the postsynaptic nerve terminal . This overstimulation can result in a number of muscarinic symptoms including salivation, lacrimation, urination, diarrhea, gastrointestinal symptoms, and emesis (nausea and vomiting). These processes are often referred to as SLUDGE . Other muscarinic symptoms include excess production of watery sputum, bronchospasm, abnormally slow heart, and constricted pupils. Poisoning can also involve nicotinic symptoms such as involuntary muscle twitches and muscle weakness .
Action Environment
The degradation of organophosphates like Parathion-methyl-d6 is influenced by environmental factors such as pH, microbial degradation, and photolysis . Specifically, the degradation of these compounds is enhanced at pH levels greater than 7 . Furthermore, the compound’s action, efficacy, and stability can be influenced by the presence of certain microorganisms in the environment .
Biochemical Analysis
Biochemical Properties
Parathion-methyl-d6 interacts with various enzymes and proteins. For instance, it has been reported to interact with bovine serum protein (BSA) and chicken ovalbumin (OVA) in the development of an immunoassay for the rapid detection of methyl parathion . The nature of these interactions is based on the preparation of haptens that are coupled with the carrier proteins .
Cellular Effects
Related organophosphorus pesticides have been associated with various health effects, including headaches, nausea, difficulty breathing, excessive sweating, and mental confusion . These effects suggest that Parathion-methyl-d6 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This suggests that Parathion-methyl-d6 may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that organophosphorus pesticides can degrade over time, influenced by factors such as hydrolysis, microbial degradation, and photolysis . This suggests that Parathion-methyl-d6 may also exhibit changes in its effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related organophosphorus pesticides have been associated with various health effects at different dosages . This suggests that Parathion-methyl-d6 may also exhibit dosage-dependent effects in animal models, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This suggests that Parathion-methyl-d6 may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
Organophosphorus pesticides can be transported by rain, fog, and wind to surrounding areas . This suggests that Parathion-methyl-d6 may also be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
This suggests that Parathion-methyl-d6 may also have specific subcellular localizations and effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Parathion-d6 involves the incorporation of deuterium atoms into the methyl groups of methyl parathion. This is typically achieved through a series of deuterium exchange reactions. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Methyl Parathion-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is typically stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Methyl Parathion-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of its non-deuterated counterpart, methyl parathion .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN)
Major Products: The major products formed from these reactions include various deuterated analogs of the original compound, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Parathion-methyl: A non-deuterated analog with similar chemical properties and applications.
Azinphos-methyl: Another organophosphate insecticide with similar toxicological profiles.
Dichlorvos: An organophosphate compound used as an insecticide with comparable mechanisms of action.
Uniqueness: Methyl Parathion-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The deuterium atoms enhance the compound’s stability and allow for precise quantification in mass spectrometry-based analyses .
Properties
IUPAC Name |
(4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIQVVOMOPOHC-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96740-32-8 | |
| Record name | 96740-32-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


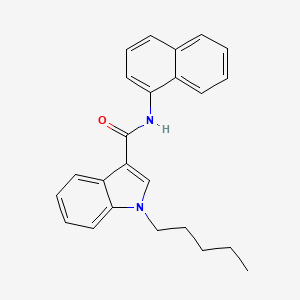
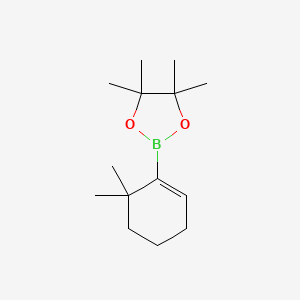

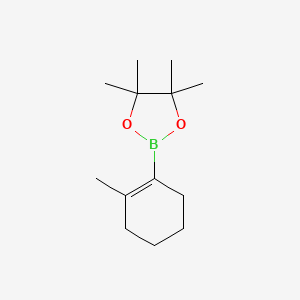
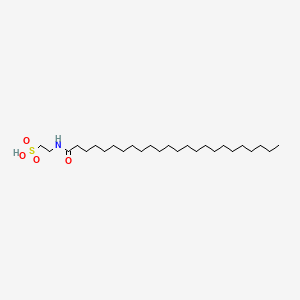
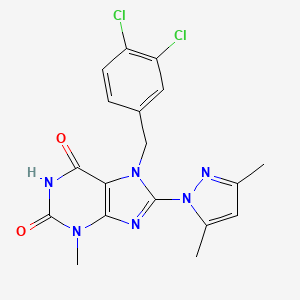
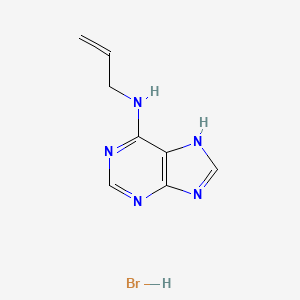
![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)
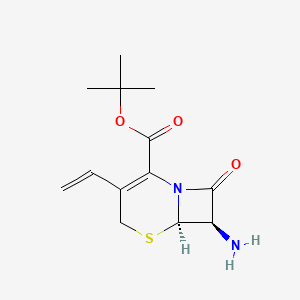
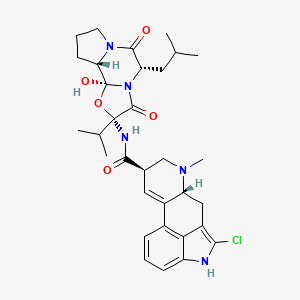
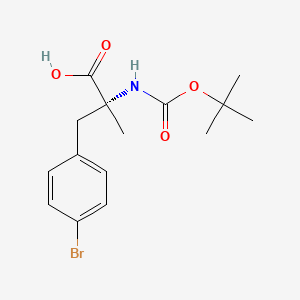
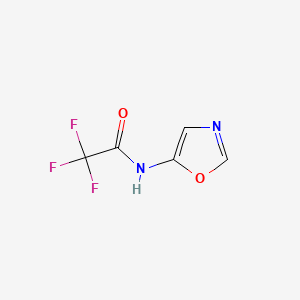

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)
